molecular formula C18H17F2N5O2S B12145133 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide

Cat. No.: B12145133
M. Wt: 405.4 g/mol
InChI Key: NSJHQFMLGILFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with ethyl acetoacetate under acidic conditions.

    Substitution Reactions:

    Thioether Formation: The triazole ring is then functionalized with a thiol group, which can be achieved using reagents like thiourea.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a variety of derivatives with different properties.

Biology

Biologically, compounds containing triazole rings are known for their antimicrobial, antifungal, and anticancer activities. This specific compound could be investigated for similar properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide exerts its effects would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the difluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a variety of fungal infections.

Uniqueness

What sets 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide apart is the combination of the ethoxyphenyl and difluorophenyl groups, which might confer unique biological activities or improved pharmacokinetic properties compared to other triazole derivatives.

Properties

Molecular Formula

C18H17F2N5O2S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H17F2N5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-12-5-8-14(19)15(20)9-12/h3-9H,2,10,21H2,1H3,(H,22,26)

InChI Key

NSJHQFMLGILFFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.